molecular formula C37H59NO3 B12598929 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-28-6

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12598929
CAS No.: 643755-28-6
M. Wt: 565.9 g/mol
InChI Key: QSMDHJNCNRURNX-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a cyclohexadienone derivative featuring two dodecyloxy chains and a methylidene anilino group. The conjugated cyclohexadienone core and Schiff base-like structure suggest applications in coordination chemistry, such as ligand design for metal complexes, or in materials science for organic semiconductors .

Properties

CAS No.

643755-28-6

Molecular Formula

C37H59NO3

Molecular Weight

565.9 g/mol

IUPAC Name

5-dodecoxy-2-[(4-dodecoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C37H59NO3/c1-3-5-7-9-11-13-15-17-19-21-29-40-35-27-24-34(25-28-35)38-32-33-23-26-36(31-37(33)39)41-30-22-20-18-16-14-12-10-8-6-4-2/h23-28,31-32,39H,3-22,29-30H2,1-2H3

InChI Key

QSMDHJNCNRURNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the following steps:

    Formation of the dodecyloxy aniline derivative: This can be achieved by reacting dodecyl bromide with aniline in the presence of a base such as potassium carbonate.

    Condensation reaction: The dodecyloxy aniline derivative is then condensed with a suitable aldehyde to form the desired cyclohexa-2,4-dien-1-one structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the dodecyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated cyclohexane derivatives.

Scientific Research Applications

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.

    Industry: Used in the formulation of specialty coatings and surfactants.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with biological membranes. The dodecyloxy chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. Molecular targets may include membrane proteins and lipid rafts.

Comparison with Similar Compounds

6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one

  • Substituents: Nitro (-NO₂) and hydroxyl (-OH) groups instead of dodecyloxy chains.
  • Hydrogen bonding via the hydroxyl group stabilizes crystal packing, as evidenced by its detailed hydrogen-bond geometry (C–H⋯O and O–H⋯O interactions) .
  • Applications : Primarily studied as a tridentate ligand for metal coordination, contrasting with the target compound’s likely role in hydrophobic materials .

(6Z)-3-(Diethylamino)-6-{[(3-Hydroxyphenyl)amino]methylene}cyclohexa-2,4-dien-1-one

  • Substituents: Diethylamino (-N(C₂H₅)₂) and hydroxyphenyl groups.
  • Impact: The electron-donating diethylamino group increases electron density on the ring, altering redox properties. The hydroxyphenyl moiety enables pH-dependent tautomerism, unlike the target compound’s static dodecyloxy chains .

Substituent Effects on Physicochemical Properties

Dodecyloxy vs. Shorter Alkyl Chains

  • Example: 4-Chloro-6-[[(3-ethyl-6-oxocyclohexa-2,4-dienylidene)amino]methylidene]cyclohexa-2,4-dien-1-one () Substituents: Ethyl (C₂H₅) and chloro (-Cl) groups. Impact: The shorter ethyl chain reduces hydrophobicity, while the chloro group enhances electronegativity, favoring solid-state packing via halogen bonding .

Polymeric Analogues with Dodecyloxy Groups

  • Example : P3T-DDTPA (Poly[(E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl]aniline)
    • Structure : Incorporates dodecyloxy chains into a conjugated polymer backbone.
    • Impact : The chains improve processability and thermal stability (decomposition >300°C), suggesting the target compound could similarly enhance material durability .

Functional Group Comparisons

Schiff Base Derivatives

  • Example: N,N′-Bis(salicylidene)-1,2-phenylenediamine () Structure: Two salicylidene groups without long alkyl chains. Impact: The absence of dodecyloxy groups reduces solubility in organic solvents but enables chelation of transition metals (e.g., Cu²⁺, Ni²⁺) via phenolic oxygen and imine nitrogen .

Amino-Substituted Derivatives

  • Example: (6Z)-6-[(2-Amino-5-chlorophenyl)(butylamino)methylidene]cyclohexa-2,4-dien-1-one () Substituents: Butylamino (-NH-C₄H₉) and chloro groups. Impact: The butylamino group introduces basicity, enabling protonation-dependent solubility shifts, while the target compound’s dodecyloxy chains prioritize nonpolar interactions .

Biological Activity

3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic molecule notable for its unique structural features, including dodecyloxy and decyloxy substituents. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Chemical Formula : C35H55NO3
  • Molecular Weight : 553.83 g/mol

The synthesis typically involves several steps:

  • Formation of Intermediates : Dodecanol and octanol undergo etherification reactions to create the necessary alkoxy intermediates.
  • Condensation Reaction : These intermediates are then reacted with cyclohexa-2,4-dien-1-one in the presence of a base (e.g., sodium hydroxide).
  • Purification : The final product is purified via recrystallization or column chromatography to achieve high purity levels.

Antioxidant Properties

Preliminary studies indicate that 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one exhibits significant antioxidant activity . This property is crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals may provide protective effects at the cellular level.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties . It appears to modulate inflammatory pathways by interacting with specific cellular proteins and enzymes, potentially leading to therapeutic applications in inflammatory diseases .

The biological effects of this compound may be attributed to several mechanisms:

  • Enzyme Modulation : The compound may bind to enzymes or receptors, altering their activity and influencing biochemical pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, affecting membrane fluidity and cellular functions.
  • Induction of Oxidative Stress : In certain contexts, it may induce oxidative stress in target cells, leading to apoptosis or cell cycle arrest.

Study on Antimicrobial Activity

In a comparative study, derivatives similar to 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one were evaluated for their antimicrobial properties. Some derivatives showed comparable efficacy against bacterial strains such as Mycobacterium tuberculosis, indicating potential applications in treating resistant infections .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively. The mechanism was linked to the induction of apoptosis through oxidative stress pathways. These findings suggest that further exploration into its anticancer potential is warranted.

Data Summary Table

Biological ActivityObservationsReferences
AntioxidantSignificant free radical scavenging
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialEfficacy against Mycobacterium tuberculosis
CytotoxicityInduction of apoptosis in cancer cells

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